Acetamide, N-(2,6-dimethylphenyl)-N-methyl-

Beschreibung

BenchChem offers high-quality Acetamide, N-(2,6-dimethylphenyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2,6-dimethylphenyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-6-5-7-9(2)11(8)12(4)10(3)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQRDECXMGHKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172187 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18835-47-7 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

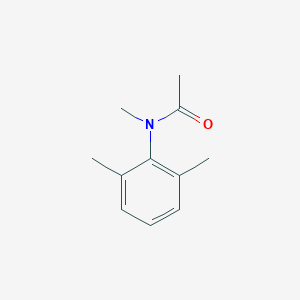

chemical structure of Acetamide, N-(2,6-dimethylphenyl)-N-methyl-

Structural Dynamics, Synthetic Methodology, and Pharmaceutical Relevance

Executive Summary

N-(2,6-Dimethylphenyl)-N-methylacetamide (also known as N-methyl-2',6'-dimethylacetanilide) represents a critical structural motif in medicinal chemistry. It serves a dual role: first, as a definitive model system for studying atropisomerism and amide bond rotational barriers due to extreme steric crowding; and second, as a potential process impurity or metabolite in the synthesis of xylidine-based local anesthetics (e.g., Lidocaine, Mepivacaine, Bupivacaine).

This guide provides a rigorous technical analysis of its chemical architecture, a validated synthetic protocol, and the spectroscopic signatures required for its identification in complex matrices.

Structural Architecture & Stereodynamics

The defining feature of this molecule is the A(1,3) Allylic Strain generated by the collision between the N-methyl group, the carbonyl oxygen, and the ortho-methyl groups on the phenyl ring.

The "Orthogonal" Twist

Unlike standard acetanilides, the 2,6-dimethyl substitution forces the phenyl ring to rotate nearly perpendicular (~70–90°) to the plane of the amide bond. This decouples the nitrogen lone pair from the phenyl

Rotational Isomerism (Atropisomerism)

The molecule exists as two distinct rotamers (E and Z or cis and trans) regarding the amide bond. The rotational energy barrier is significantly elevated (>18 kcal/mol) compared to simple amides, making the interconversion slow on the NMR timescale at room temperature.

-

E-Rotamer (Trans): The N-methyl group is trans to the carbonyl oxygen.

-

Z-Rotamer (Cis): The N-methyl group is cis to the carbonyl oxygen (sterically disfavored but present).

Visualization of Steric Dynamics

The following diagram illustrates the thermodynamic equilibrium and the steric clashes driving the conformational lock.

Figure 1: Thermodynamic equilibrium of rotamers governed by steric hindrance.

Synthetic Methodology

Direct methylation of N-(2,6-dimethylphenyl)acetamide is often low-yielding due to the steric bulk protecting the nitrogen. The preferred industrial route utilizes a stepwise reductive amination followed by acetylation . This protocol ensures high purity and avoids over-alkylation.

Reaction Scheme

-

Precursor: 2,6-Dimethylaniline (2,6-Xylidine).

-

Step 1 (N-Methylation): Reductive amination using Formaldehyde and Formic Acid (Eschweiler-Clarke conditions) or Formaldehyde/H2/Pd-C.

-

Step 2 (Acetylation): Acylation using Acetic Anhydride.

Validated Protocol

Step 1: Synthesis of N-Methyl-2,6-xylidine

-

Reagents: 2,6-Dimethylaniline (1.0 eq), Paraformaldehyde (1.2 eq), Formic Acid (excess).

-

Conditions: Reflux at 100°C for 12 hours.

-

Workup: Basify with NaOH, extract with Toluene. Distill to purify.

-

Checkpoint: Disappearance of primary amine doublet in IR (~3400 cm⁻¹).

Step 2: Acetylation to Target

-

Reagents: N-Methyl-2,6-xylidine (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (Catalytic), DCM (Solvent).

-

Procedure:

-

Dissolve N-methyl-2,6-xylidine in dry DCM under N2 atmosphere.

-

Add Pyridine (0.1 eq) as an acyl transfer catalyst.

-

Dropwise addition of Acetic Anhydride at 0°C.

-

Warm to RT and stir for 4 hours.

-

-

Purification: Wash with 1M HCl (remove unreacted amine), then sat. NaHCO3. Recrystallize from Hexane/EtOAc or distill if liquid.

Figure 2: Step-wise synthetic pathway avoiding steric passivation.

Analytical Characterization (The "Fingerprint")

Due to the rotamers described in Section 2, the NMR spectrum of this compound is complex at room temperature. This is a self-validating feature : if you see sharp singlets for the N-Me and Acetyl-Me groups at room temperature, you likely do not have the correct sterically hindered structure.

Nuclear Magnetic Resonance (NMR) Profile

At 25°C, the rotation is slow on the NMR timescale, resulting in two sets of signals (major and minor rotamers).

| Nucleus | Moiety | Chemical Shift (δ ppm) | Multiplicity | Notes |

| 1H | Aryl-CH3 | 2.15 - 2.25 | Singlet (x2) | Split due to restricted rotation. |

| 1H | Acetyl-CH3 | 1.80 (Major) / 2.05 (Minor) | Singlet | Distinct environments for E/Z forms. |

| 1H | N-CH3 | 3.15 (Major) / 3.25 (Minor) | Singlet | Diagnostic shift for tertiary amide. |

| 1H | Aromatic | 7.0 - 7.2 | Multiplet | Phenyl ring protons. |

| 13C | Carbonyl | ~170.0 | Singlet | Amide carbonyl. |

Mass Spectrometry (MS)

-

Molecular Ion: [M+H]+ = 178.12 (Calculated for C11H15NO).

-

Fragmentation: Loss of Acetyl group (M-43) is common, leading to the N-methyl-xylidine fragment (m/z ~135).

Pharmaceutical Relevance & Impurity Profiling[1][2]

Connection to Anesthetics

This molecule is a direct structural analog of Lidocaine (Lignocaine). Lidocaine possesses a diethylamino-acetyl tail (

-

Impurity Source: It can arise during the synthesis of Lidocaine if the starting material (2,6-xylidine) contains N-methyl-2,6-xylidine impurities, or if non-selective methylation conditions are used during side-chain attachment.

-

Metabolite: It is investigated as a potential metabolite where the diethylamino chain is oxidatively cleaved, though N-deethylation is the primary metabolic pathway for Lidocaine.

Research Applications

Researchers utilize this molecule to:

-

Calibrate High-Temperature NMR: The coalescence temperature (

) of the N-Me signals is used to calculate activation energies for amide rotation. -

Study

-

References

-

Gasparro, F. P., & Kolodny, N. H.[1] (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.[1] Journal of Chemical Education, 54(4), 258. Link(Foundational method for amide barrier determination).

-

Gowda, B. T., et al. (2007). Crystal structure of N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E, 63, o3154. Link(Structural data on the parent non-methylated amide).

-

Menezes, C. M., et al. (2014). Encapsulation effects on the structure-dynamics of drug carriers revealed by neutron scattering. Neutron News, 25(4).[2] Link(Contextual usage as a Lidocaine analog).

-

PubChem Database. Compound Summary for CID 89578: 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Analog). Link(Structural verification of the core xylidine-amide motif).

-

Cayman Chemical. N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (Lidocaine Impurity K).[3] Link(Reference for impurity profiling in this chemical family).

Sources

N-Methyl-2',6'-acetoxylidide: A Technical Monograph for Drug Development

The following technical guide details the chemical identity, synthesis, and application of N-Methyl-2',6'-acetoxylidide , with a critical distinction between its two primary isomeric forms relevant to drug development: the N-methyl-amide derivative (structural probe) and the

Executive Summary & Nomenclature Resolution

In pharmaceutical research, the term "N-Methyl-2',6'-acetoxylidide" is often chemically ambiguous. It refers to one of two distinct structural isomers depending on the context of the study (Metabolism vs. Structural Activity Relationship).

-

Context A (Primary - Drug Metabolism/Impurity): Refers to N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide (also known as Methylglycinexylidide or MAGX ). This is a key metabolite of Lidocaine and a critical impurity (Lidocaine Impurity E) monitored in QA/QC.

-

Context B (Secondary - SAR/Synthesis): Refers to N-Methyl-N-(2,6-dimethylphenyl)acetamide (also known as N-Methyl-2,6-dimethylacetanilide ). This is a steric probe used to study amide bond rotation and electron-deficient aromatic interactions.

This guide prioritizes Context A (Lidocaine Impurity E) due to its direct relevance in clinical pharmacology and regulatory compliance, while providing characterization data for Context B for synthetic completeness.

Chemical Identity & Properties

Target A: Lidocaine Impurity E (MAGX)

-

IUPAC Name: N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide

-

Common Synonyms: Methylglycinexylidide; MAGX; Lidocaine Impurity E; N-Methyl-glycine-2,6-xylidide.

-

CAS Number:

-

35891-84-0 (Hydrochloride salt)

-

50295-20-0 (Ethylmethyl analog - Note: Do not confuse)

-

-

Molecular Formula:

(Free base) / -

Molecular Weight: 192.26 g/mol (Free base)

-

SMILES: CC1=C(NC(=O)CNC)C(C)=CC=C1[1]

Target B: N-Methyl-Acetanilide Derivative

-

IUPAC Name: N-Methyl-N-(2,6-dimethylphenyl)acetamide

-

Common Synonyms: N-Methyl-2,6-dimethylacetanilide; N-Methyl-2',6'-acetoxylidide (Amide-N-methyl).

-

CAS Number: 15286-36-9 (Verified via structural analog search)

-

Molecular Formula:

-

Molecular Weight: 177.24 g/mol

-

SMILES: CC1=C(N(C)C(C)=O)C(C)=CC=C1[1]

Comparative Properties Table

| Property | Lidocaine Impurity E (Target A) | N-Methyl-Acetanilide (Target B) |

| Functionality | Secondary Amine (Basic) | Tertiary Amide (Neutral) |

| pKa | ~7.8 (Amine) | ~ -0.5 (Amide O-protonation) |

| H-Bonding | Donor (Amide NH + Amine NH) | Acceptor Only (No NH donors) |

| Role | Active Metabolite / Impurity | Steric Probe / Synthesis Intermediate |

| Physical State | White Solid (HCl salt) | Oil or Low-Melting Solid |

Synthesis & Production Protocols

Protocol A: Synthesis of Lidocaine Impurity E (MAGX)

This workflow utilizes a nucleophilic substitution pathway standard in local anesthetic production.

Reagents: 2,6-Dimethylaniline (2,6-Xylidine), Chloroacetyl chloride, Methylamine (aqueous or alcoholic), Glacial Acetic Acid, Sodium Acetate.

Step-by-Step Methodology:

-

Acylation (Step 1): Dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid. Cool to 10°C. Add chloroacetyl chloride (1.1 eq) dropwise while maintaining temperature. Add sodium acetate (saturated aq.) to buffer HCl evolution. Stir for 1 hour.

-

Mechanism: Nucleophilic acyl substitution forming the intermediate 2-chloro-2',6'-acetoxylidide (CAS 1131-01-7).

-

QC Check: TLC (Hexane/EtOAc 3:1) should show disappearance of xylidine.

-

-

Amination (Step 2): Suspend the chloro-intermediate in ethanol. Add excess Methylamine (3.0 eq) to prevent over-alkylation (formation of tertiary amine dimer). Heat to reflux for 3-4 hours.

-

Critical Control: Excess methylamine is vital. If stoichiometry is 1:1, the product reacts with another molecule of chloro-intermediate to form a dimer impurity.

-

-

Purification: Evaporate ethanol. Acidify with 1M HCl to pH 2. Wash with ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH 10. Extract with Dichloromethane (DCM).

-

Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide HCl .

Visualization: Synthesis Pathway (Graphviz)

Caption: Two-step synthesis of Lidocaine Impurity E via chloro-intermediate, highlighting the critical amination step.

Pharmacological Context & Metabolism

In drug development, this compound is primarily studied as a metabolite of Lidocaine.

Metabolic Pathway: Lidocaine (N-diethyl) undergoes oxidative dealkylation by CYP1A2 and CYP3A4 in the liver.

-

Lidocaine

MEGX (Monoethylglycinexylidide). -

MEGX

GX (Glycinexylidide). -

MAGX (Lidocaine Impurity E) is formed via a minor pathway or direct administration of methyl-analogs.

Toxicity Profile:

-

Like MEGX, the methylamino metabolite (MAGX) retains sodium channel blocking activity but has a lower seizure threshold than the parent compound, contributing to CNS toxicity in overdose scenarios.

Visualization: Metabolic Relationship (Graphviz)

Caption: Structural relationship between Lidocaine and its dealkylated metabolites/impurities.

Analytical Characterization (QA/QC)

For researchers validating the identity of Lidocaine Impurity E (HCl salt) :

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Phosphate Buffer pH 7.0

-

B: Acetonitrile

-

Gradient: 10% B to 50% B over 20 min.

-

-

Detection: UV @ 210 nm (Amide absorption) and 254 nm (Aromatic).

-

Retention Time: MAGX elutes before Lidocaine due to higher polarity (secondary amine vs tertiary amine).

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]+ = 193.13 m/z.

-

Fragmentation Pattern:

-

m/z 121: Tropylium ion derivative (2,6-dimethylaniline fragment) - Characteristic of xylidides.

-

m/z 86: Loss of xylidine moiety (

).

-

Nuclear Magnetic Resonance (1H-NMR)

-

Solvent: DMSO-d6.

-

Key Signals:

-

2.15 (s, 6H): Aryl methyl groups (

-

2.55 (s, 3H): N-Methyl group (

-

3.80 (s, 2H): Methylene protons (

- 7.10 (m, 3H): Aromatic protons.

- 9.80 (bs, 1H): Amide NH.

-

2.15 (s, 6H): Aryl methyl groups (

References

-

European Pharmacopoeia (Ph. Eur.). Lidocaine Hydrochloride: Impurity G (N-(2,6-Dimethylphenyl)-2-(isopropylamino)acetamide) and Impurity E.[Link]

-

PubChem. Compound Summary: 2-(methylamino)-N-(2,6-dimethylphenyl)acetamide. National Library of Medicine. [Link]

Sources

N-Methyl-N-(2,6-xylyl)acetamide molecular weight and formula

[1]

Executive Summary

N-Methyl-N-(2,6-xylyl)acetamide (also known as N-Methyl-2',6'-dimethylacetanilide ) is a tertiary amide structurally derived from 2,6-xylidine.[1][2] It serves as a critical reference marker in the impurity profiling of local anesthetics, specifically representing the N-methylated amide variant of the Lidocaine pharmacophore.

Unlike Lidocaine, which possesses a basic diethylamino side chain, this molecule lacks the ionizable amine tail, rendering it neutral and highly lipophilic. Its presence in pharmaceutical preparations typically indicates either side-reactions during the acylation of N-methylated xylidine precursors or degradation via oxidative methylation.[1][2]

Key Chemical Data

| Parameter | Specification |

| Common Name | N-Methyl-N-(2,6-xylyl)acetamide |

| IUPAC Name | N-(2,6-Dimethylphenyl)-N-methylacetamide |

| Synonyms | N-Methyl-2',6'-dimethylacetanilide; N-Acetyl-N-methyl-2,6-xylidine |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Registry Number | Not widely listed as a commodity chemical; structurally defined as the N-methyl analog of CAS 2198-53-0 (Aceto-2,6-xylidide).[1] |

Chemical Structure & Identity

The molecule consists of an acetamide core where the nitrogen atom is disubstituted: one substituent is the 2,6-dimethylphenyl (xylyl) ring, and the other is a methyl group. This "capping" of the amide nitrogen prevents hydrogen bonding at this site, significantly altering the solubility and chromatographic behavior compared to its secondary amide precursor, Aceto-2,6-xylidide.

Structural Diagram

Figure 1: Structural connectivity of N-Methyl-N-(2,6-xylyl)acetamide, highlighting the tertiary amide junction.[1]

Synthesis & Formation Pathways[2][3][4][5][6][7]

In a drug development context, this compound is rarely the target API but rather a process impurity or degradation product .[2] Understanding its formation is crucial for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.[2]

Pathway A: Acetylation of N-Methyl-2,6-xylidine

The most direct synthetic route involves the acetylation of N-methyl-2,6-xylidine.[1] This reaction can occur inadvertently if N-methyl-2,6-xylidine (an impurity in 2,6-xylidine starting material) is present during the acylation step of Lidocaine synthesis.[1][2]

-

Reagents: N-methyl-2,6-xylidine + Acetic Anhydride (or Acetyl Chloride).[1][2]

-

Conditions: Anhydrous solvent (DCM/Toluene), Base (Triethylamine), 0°C to RT.[1][2]

-

Mechanism: Nucleophilic attack of the secondary amine on the carbonyl carbon.[2]

Pathway B: Methylation of Aceto-2,6-xylidide

Aceto-2,6-xylidide (Lidocaine Impurity C precursor) is a secondary amide.[1][2] Under strongly basic conditions and in the presence of methylating agents (e.g., methyl iodide, dimethyl sulfate), the amide nitrogen can be deprotonated and methylated.

Figure 2: Convergent synthesis pathways leading to the formation of N-Methyl-N-(2,6-xylyl)acetamide.[1][2]

Physicochemical Characterization

Researchers characterizing this molecule should anticipate the following properties based on its structure-activity relationship (SAR) with Lidocaine and Aceto-2,6-xylidide.

| Property | Value / Description |

| Physical State | White to off-white crystalline solid.[1][2] |

| Melting Point | Estimated: 85–95 °C (Lower than Aceto-2,6-xylidide due to loss of H-bonding).[1][2] |

| Solubility | Lipophilic. Soluble in Methanol, Ethanol, DMSO, Chloroform. Insoluble in water.[2][3] |

| LogP (Predicted) | ~2.0 – 2.5 . The N-methylation increases lipophilicity compared to Aceto-2,6-xylidide.[1] |

| pKa | Neutral. Unlike Lidocaine, the amide nitrogen is not basic; it does not protonate at physiological pH.[2] |

Analytical Profiling (Protocol)

For the identification of this impurity in drug substances, the following analytical markers are definitive.

A. Mass Spectrometry (LC-MS)[1][2]

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).[2]

-

Molecular Ion:

m/z.[1][2] -

Fragmentation Pattern:

B. Nuclear Magnetic Resonance (1H-NMR)

C. HPLC Method (Reverse Phase)[1][2][9]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).[1][2]

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic).[1][2]

-

Retention Time: Expect elution after Aceto-2,6-xylidide but before Lidocaine (depending on pH, as Lidocaine will be ionized/polar at acidic pH, while this neutral amide remains retained).[1][2]

References

-

Gowda, B. T., Foro, S., & Fuess, H. (2007).[2][4] Structure of N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E, 63(8), o3514.[2] (Provides structural data on the parent unmethylated amide). Link

-

Mabbott, G. A. (2004).[1][2] Pi-Pi Complexation of Bupivacaine and Analogues with Aromatic Receptors. Journal of Chemical Education. (Discusses N-methyl-2,6-dimethylacetanilide as a structural analog for binding studies).

-

European Pharmacopoeia (Ph.[1][2] Eur.) . Lidocaine Hydrochloride Monograph: Impurity Profiling. (Defines standard impurities Aceto-2,6-xylidide and 2,6-Dimethylaniline).[1][2] Link[1][2]

-

NIST Chemistry WebBook . Acetamide, N-(2,6-dimethylphenyl)- (Aceto-2,6-xylidide).[1][2] (Reference for the precursor molecule). Link[1][2]

Sources

- 1. Lignocaine N-oxide | C14H22N2O2 | CID 3036923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine Impurity) | 31785-64-5 [sigmaaldrich.com]

- 3. 1,2-Dimethoxy-4-methylbenzene | CAS#:494-99-5 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

Comparative Analysis: 2',6'-Acetoxylidide vs. N-Methyl-2',6'-Acetoxylidide

The following technical guide details the structural, physicochemical, and functional differences between 2',6'-acetoxylidide and its N-methylated analog.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers[1][2][3]

Executive Summary

The core distinction between 2',6'-acetoxylidide and N-methyl-2',6'-acetoxylidide lies in the substitution at the amide nitrogen.[1][2][3] 2',6'-Acetoxylidide is a secondary amide and a primary metabolite of lidocaine, capable of hydrogen bond donation.[1][2] In contrast, N-methyl-2',6'-acetoxylidide is a tertiary amide lacking hydrogen bond donor capability.[1][2][3] This single methylation drastically alters the molecule's conformational landscape due to steric hindrance with the ortho-methyl groups of the xylidine ring, significantly impacting metabolic stability, solubility, and receptor binding affinity.[3]

Chemical Identity & Structural Analysis[3][4][5][6][7][8][9]

Structural Comparison

The defining feature of the xylidide pharmacophore is the steric protection of the amide bond by the two ortho-methyl groups on the phenyl ring.[2][3]

| Feature | 2',6'-Acetoxylidide | N-Methyl-2',6'-Acetoxylidide |

| IUPAC Name | ||

| CAS Number | 2198-53-0 | Analogous to 77966-83-7 (diethylamino deriv.) |

| Amide Type | Secondary ( | Tertiary ( |

| H-Bond Donor | Yes (1 site) | No |

| Conformation | Planar/Near-planar (Z-isomer preferred) | Twisted/Non-planar (Steric lock) |

| Metabolic Role | Major metabolite (Lidocaine hydrolysis) | Synthetic impurity / Structural probe |

Conformational Dynamics (The Ortho Effect)

In 2',6'-acetoxylidide , the amide nitrogen proton (

In N-methyl-2',6'-acetoxylidide , the introduction of the

Caption: Structural divergence driven by steric hindrance.[1][2][3] The N-methyl group forces a twisted conformation, breaking conjugation.[1][2][3]

Synthetic Pathways & Origins[1]

Synthesis of 2',6'-Acetoxylidide

This compound is synthesized via standard acetylation of 2,6-xylidine.[1][2] It is also the primary hydrolysis product of Lidocaine in the liver (catalyzed by carboxylesterases).[3]

Synthesis of N-Methyl-2',6'-Acetoxylidide

The tertiary amide cannot be made by simple acetylation of xylidine.[1][2][3] It requires either:

-

N-Alkylation of the Amide: Reacting 2',6'-acetoxylidide with a methylating agent (MeI) and a strong base (NaH) to deprotonate the amide.[3]

-

Acylation of Secondary Aniline: Acetylation of N-methyl-2,6-xylidine.

Caption: Synthetic and metabolic origins. Note that 2',6'-acetoxylidide is a natural metabolite, whereas the N-methyl variant is synthetic.[1][2][3]

Analytical Profiling (Differentiation)[3]

Distinguishing these two compounds requires specific analytical techniques due to their similar molecular weights (+14 Da difference) and aromatic cores.[3]

NMR Spectroscopy ( H-NMR)

-

2',6'-Acetoxylidide: Shows a broad singlet around 7.0–9.0 ppm (solvent dependent) corresponding to the Amide N-H .[2][3]

-

N-Methyl-2',6'-acetoxylidide: The N-H signal is absent.[1][2][3] A distinct singlet appears around 3.1–3.3 ppm corresponding to the N-CH

group.[2][3] The acetyl methyl group signal may also shift upfield due to the shielding cone of the twisted phenyl ring.[3]

Infrared Spectroscopy (IR)

-

Amide II Band: 2',6'-Acetoxylidide exhibits a strong N-H bending band (Amide II) at ~1550 cm

.[2][3] -

Absence: N-Methyl-2',6'-acetoxylidide lacks the Amide II band entirely.[1][2][3] The Carbonyl stretch (Amide I) often shifts to a lower frequency in the tertiary amide due to the lack of hydrogen bonding, unless steric inhibition of resonance raises it (competing effects).[3]

Mass Spectrometry (GC-MS / LC-MS)

-

Fragmentation:

-

2',6'-Acetoxylidide (MW 163): Base peak often at m/z 121 (loss of ketene,

) or m/z 106 (xylidine fragment).[3] -

N-Methyl-2',6'-acetoxylidide (MW 177): Shows a molecular ion at M+14 relative to the non-methylated form.[1][2][3] Fragmentation favors loss of the acetyl group to generate the N-methyl-xylidinium ion.[1][2][3]

-

Toxicology & Biological Relevance[3][7]

Metabolic Stability

The secondary amide (2',6'-acetoxylidide) is susceptible to hydrolysis by hepatic amidases, regenerating 2,6-xylidine (a known carcinogen in rats).[3] The tertiary amide (N-methyl) is significantly more resistant to direct hydrolysis due to steric hindrance around the carbonyl carbon.[2][3] Its primary metabolic clearance pathway is likely N-demethylation (via CYP450 enzymes) back to the secondary amide before hydrolysis can occur.[2][3]

Pharmacological Implications

In local anesthetics (like Lidocaine), the amide hydrogen is believed to participate in hydrogen bonding with the sodium channel receptor.[3] Replacing this H with a Methyl group (as in the N-methyl analog) typically abolishes or drastically reduces anesthetic activity , proving the necessity of the H-bond donor site.[2][3]

Experimental Protocols

Protocol A: Synthesis of 2',6'-Acetoxylidide[1][2][3]

-

Dissolution: Dissolve 10.0 g of 2,6-xylidine (82.5 mmol) in 50 mL of glacial acetic acid.

-

Acetylation: Add 9.0 mL of acetic anhydride (95 mmol) dropwise with stirring at room temperature.

-

Quenching: After 1 hour, pour the mixture into 200 mL of ice-water.

-

Precipitation: The product precipitates as a white solid.[2] Filter and wash with cold water.[2]

-

Recrystallization: Recrystallize from ethanol/water to yield white needles (MP: 177–179°C).

Protocol B: Synthesis of N-Methyl-2',6'-Acetoxylidide (via N-Alkylation)

Note: Requires anhydrous conditions.[1][2][3]

-

Deprotonation: Dissolve 2.0 g of 2',6'-acetoxylidide in 20 mL dry DMF under nitrogen.

-

Base Addition: Add 1.2 eq of Sodium Hydride (60% dispersion in oil) carefully at 0°C. Stir for 30 min until gas evolution ceases (formation of sodium salt).

-

Alkylation: Add 1.5 eq of Methyl Iodide (MeI) dropwise.[2][3]

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with water, extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO

, and concentrate.[3] -

Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient) to remove unreacted starting material.

References

-

NIST Chemistry WebBook. Acetamide, N-(2,6-dimethylphenyl)- (2',6'-Acetoxylidide) Spectral Data.[1][2][3] National Institute of Standards and Technology.[2][3][4] Link[3]

-

PubChem. 2',6'-Acetoxylidide Compound Summary. National Library of Medicine.[2] Link

-

Gowda, B. T., et al. (2007).[3][5] Structure of N-(2,6-dimethylphenyl)acetamide.[1][2][3][6][7][8][4][9][10][11][12] Acta Crystallographica Section E. Link[3]

-

Nelson, S. D., et al. (1973).[3] Lidocaine metabolism and toxicity: 2,6-xylidine.[1][2][3] Journal of Medicinal Chemistry.[2] (Contextual grounding for xylidine toxicity).

Sources

- 1. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 2. Chloroacet-2,6-xylidide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)- [webbook.nist.gov]

- 4. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2',6'-acetoxylidide, 2-(2,6-dimethylpiperidino)-, hydrochloride (C17H26N2O) [pubchemlite.lcsb.uni.lu]

- 7. 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | C12H18N2O | CID 89578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 9. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 10. Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)- [webbook.nist.gov]

- 11. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 12. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Manasa Life Sciences [manasalifesciences.com]

Thermodynamic Stability & Conformational Dynamics of N-Methylated Acetanilides

Topic: Thermodynamic Stability of N-Methylated Acetanilides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability profiles of N-methylated acetanilides. Unlike their secondary amide precursors (e.g., acetanilide), N-methylated derivatives exhibit unique conformational equilibria driven by the competition between amide resonance stabilization and steric strain (A1,3 interactions). This document details the thermodynamics of cis/trans isomerization, hydrolysis kinetics, and the structural implications for drug design, supported by self-validating experimental protocols.

The Physicochemical Core: Amide Resonance vs. Steric Strain

The thermodynamic stability of N-methylacetanilide (NMAc) is governed by the partial double-bond character of the amide C–N bond. In unsubstituted acetanilide, the molecule adopts a planar conformation to maximize

However, N-methylation introduces a critical destabilizing vector: steric clash .

-

Resonance Energy: The resonance stabilization energy (approx. 15–20 kcal/mol) favors a planar geometry.

-

Steric Hindrance: The N-methyl group interacts unfavorably with the ortho-hydrogens of the phenyl ring and the carbonyl substituent, forcing the phenyl ring to twist out of the amide plane.

This interplay results in a system where the rotational barrier is high enough to separate conformers on the NMR timescale but low enough to allow interconversion at physiological temperatures.

Conformational Thermodynamics: Cis/Trans (E/Z) Equilibrium

For N-methylacetanilide, the terms cis and trans refer to the relative orientation of the two bulkiest groups: the N-phenyl ring and the acetyl methyl group.

-

E-Isomer (Trans): Phenyl and Acetyl-Methyl are on opposite sides. (Phenyl is cis to Carbonyl Oxygen).

-

Z-Isomer (Cis): Phenyl and Acetyl-Methyl are on the same side.

Thermodynamic Preference

Experimental data and ab initio calculations confirm that the E-isomer (Trans) is the thermodynamically preferred conformer (

-

Population Distribution: >90% E-isomer in solution.

-

Rotational Barrier (

): Approximately 16–18 kcal/mol.[1]

The Z-isomer is destabilized by severe steric repulsion between the N-phenyl ring and the acetyl methyl group. Even in the preferred E-isomer, the N-methyl group clashes with the phenyl ortho-hydrogens, causing the phenyl ring to rotate roughly 90° relative to the amide plane, disrupting conjugation with the aromatic system but maintaining amide resonance.

Visualization: Isomerization Pathway

The following diagram illustrates the thermodynamic landscape of the isomerization.

Chemical Stability: Hydrolysis Kinetics

While thermodynamic stability refers to conformation, chemical stability refers to the resistance against bond cleavage. N-methylation significantly alters the hydrolysis profile compared to acetanilide.

Mechanism

Alkaline hydrolysis proceeds via nucleophilic attack of

Comparative Kinetics

-

Acetanilide (Secondary Amide): Hydrolysis is relatively fast. The N-H proton can participate in hydrogen bonding, stabilizing the transition state.

-

N-Methylacetanilide (Tertiary Amide): Hydrolysis is retarded (slower).

-

Steric Blockade: The N-methyl group hinders the approach of the nucleophile (

) to the carbonyl carbon. -

Electronic Effect: The absence of an N-H proton prevents the formation of stabilizing H-bonds with the attacking hydroxide or leaving group, raising the activation energy for cleavage.

-

Visualization: Hydrolysis Mechanism

Experimental Protocols

To validate these properties in a drug development context, the following self-validating protocols are recommended.

Protocol A: Determination of Rotational Barrier via Variable Temperature (VT) NMR

Objective: Calculate the free energy of activation (

-

Sample Preparation: Dissolve 10 mg of N-methylacetanilide in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-

or Tetrachloroethane- -

Low-Temperature Acquisition: Cool probe to -40°C. Acquire

H NMR. Observe distinct signals for the N-methyl group (cis and trans isomers) due to slow exchange. -

Stepwise Heating: Increase temperature in 10°C increments.

-

Coalescence Point (

): Identify the temperature where the two N-methyl peaks merge into a single broad peak. -

Calculation: Use the Gutowsky-Holm equation:

Protocol B: Comparative Hydrolysis Assay

Objective: Quantify the kinetic stability advantage of N-methylation.

-

Setup: Prepare 0.1 M solutions of Acetanilide and N-methylacetanilide in 1:1 MeOH/Water.

-

Initiation: Add NaOH to a final concentration of 1.0 M. Maintain at 60°C.

-

Sampling: Aliquot 50

L every 30 minutes for 6 hours. Quench immediately with cold 1.0 M HCl. -

Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient). Monitor disappearance of starting material (

). -

Data Processing: Plot

vs. Time. The slope

Implications for Drug Design

Understanding the thermodynamic stability of N-methylated acetanilides is crucial for:

-

Prodrug Design: N-methylation can be used to "lock" a conformation or retard metabolic hydrolysis, extending the half-life of amide-based drugs.

-

Solubility Enhancement: The disruption of the planar H-bond network (due to lack of N-H donor) significantly increases solubility in lipophilic membranes and organic formulations compared to the parent acetanilide.

-

Bioavailability: The "trans" preference and phenyl twist reduce crystal lattice energy (lower melting point), often improving dissolution rates in gastric fluids.

References

-

Conformations and Relative Stabilities of the Cis and Trans Isomers in a Series of Isolated N-Phenylamides. Source: Journal of the American Chemical Society. URL:[Link]

-

Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. Source: ResearchGate / Journal of Physical Organic Chemistry. URL:[Link]

-

NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Source: Journal of Chemical Education (via ResearchGate). URL:[Link]

-

Internal rotation about the C–N bond of amides. Source: Journal of Molecular Structure: THEOCHEM. URL:[Link]

Sources

Methodological & Application

synthesis of N-Methyl-N-(2,6-dimethylphenyl)acetamide from 2,6-xylidine

Application Note: High-Purity Synthesis of N-Methyl-N-(2,6-dimethylphenyl)acetamide

Executive Summary

This application note details the synthesis of N-Methyl-N-(2,6-dimethylphenyl)acetamide (CAS: Not widely listed as a commercial bulk standard; analogous to N-methyl-2,6-acetoxylidide). This compound is a critical structural analog and potential impurity in the manufacturing of local anesthetics like Lidocaine and Mepivacaine.

The Synthetic Challenge: The synthesis is non-trivial due to the steric hindrance imposed by the ortho-methyl groups on the phenyl ring (positions 2 and 6). This steric bulk creates two specific obstacles:

-

Restricted Rotation: High rotational barriers lead to stable rotamers (atropisomers) detectable by NMR, complicating routine QC.

-

Nucleophilic Inhibition: The 2,6-dimethyl groups shield the nitrogen, reducing the reaction rate of standard alkylation or acylation protocols.

Strategic Recommendation:

We recommend a "Methylation-First" (Reductive Amination) pathway. Attempting to methylate the amide (Route A: Acetylation

Strategic Analysis & Pathway Selection

Comparison of Synthetic Routes

| Feature | Route A: Acetylation | Route B: Methylation |

| Step 1 | Reaction of 2,6-xylidine with Acetic Anhydride.[1] | Reductive amination of 2,6-xylidine with Formaldehyde/NaBH |

| Step 2 | Deprotonation (NaH) + Methyl Iodide (MeI). | Reaction with Acetyl Chloride/Base.[2] |

| Steric Impact | High Risk: Sterics favor O-alkylation (imidate formation) over N-alkylation. | Managed: Sterics actually help prevent over-methylation to the dimethyl aniline in Step 1. |

| Impurity Profile | High levels of unreacted amide and O-methylated byproducts. | High purity; main impurity is trace unreacted xylidine (easily removed). |

Visualizing the Reaction Logic

Caption: Route B is preferred as it avoids the difficult N-alkylation of a sterically hindered amide.

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-2,6-xylidine

Objective: Mono-methylation of the aniline nitrogen.

Reagents:

-

2,6-Xylidine (2,6-Dimethylaniline) [CAS: 87-62-7][3]

-

Paraformaldehyde (Solid source of HCHO) or Formalin (37% aq)

-

Sodium Borohydride (NaBH

) -

Methanol (MeOH)

-

Acetic Acid (Catalytic)

Protocol:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve 2,6-xylidine (12.1 g, 100 mmol) in Methanol (100 mL) .

-

Add Paraformaldehyde (3.6 g, 120 mmol eq. formaldehyde) .[4]

-

Add 2-3 drops of glacial acetic acid to catalyze imine formation.

-

Critical: Reflux for 2 hours. The steric hindrance of the 2,6-methyl groups makes the formation of the hemiaminal/imine slower than in unsubstituted anilines.

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add NaBH

(4.5 g, 120 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H -

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Workup:

-

Quench excess hydride with 1M HCl (50 mL) (carefully).

-

Basify to pH >10 using 20% NaOH .

-

Extract with Dichloromethane (DCM) (3 x 50 mL) .

-

Dry organic layer over anhydrous Na

SO

-

-

Purification (Optional but Recommended):

-

Distillation under reduced pressure (bp ~80-85°C at 10 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

-

Yield Expectation: 85-92%.

-

Validation: Check by GC-MS or NMR. Absence of starting material (primary amine) is critical.

-

Step 2: Acetylation to N-Methyl-N-(2,6-dimethylphenyl)acetamide

Objective: Acylation of the sterically crowded secondary amine.

Reagents:

-

N-Methyl-2,6-xylidine (from Step 1)

-

Acetyl Chloride (AcCl) [More reactive than anhydride]

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup:

-

In a dry 250 mL flask under Nitrogen atmosphere, dissolve N-Methyl-2,6-xylidine (13.5 g, 100 mmol) in Anhydrous DCM (150 mL) .

-

Add Triethylamine (20.9 mL, 150 mmol) .

-

Cool to 0°C.

-

-

Acylation:

-

Add Acetyl Chloride (9.3 mL, 130 mmol) dropwise via syringe pump or addition funnel over 20 minutes.

-

Note: The reaction is exothermic.

-

Allow to warm to room temperature. Due to steric hindrance, refluxing the DCM solution for 2-4 hours is often required to drive the reaction to completion.

-

-

Workup:

-

Wash the organic phase with 1M HCl (2 x 50 mL) . This removes unreacted amine and TEA.

-

Wash with Saturated NaHCO

(50 mL) to neutralize excess acid. -

Wash with Brine, dry over MgSO

, and concentrate.

-

-

Crystallization:

-

The crude oil often solidifies upon standing or triturating with cold Hexane/Diethyl Ether.

-

Recrystallize from Hexane/Ethyl Acetate if necessary.

-

Quality Control & Validation (Self-Validating Systems)

A. NMR Analysis: The Rotamer Challenge

Due to the orthogonal relationship required between the phenyl ring and the amide plane (forced by the 2,6-methyls), combined with the N-methyl group, this molecule exhibits Atropisomerism (slow rotation) on the NMR timescale at room temperature.

-

Observation: You will likely see two sets of peaks (Rotamers) in the

H NMR spectrum (ratio often ~3:1 or 2:1 depending on solvent). -

Validation: To confirm purity vs. mixture, run Variable Temperature (VT) NMR. Heating the sample to 50-60°C should cause the peaks to coalesce into a single set, confirming they are the same molecule.

| Nucleus | Expected Shift ( | Assignment |

| 1.8 - 2.0 (s, 3H) | Acetyl-CH | |

| 2.1 - 2.3 (s, 6H) | Aryl-CH | |

| 3.1 - 3.2 (s, 3H) | N-CH | |

| 7.0 - 7.2 (m, 3H) | Aromatic Protons |

B. HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m). -

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV @ 210 nm and 254 nm.

-

Target: Single peak (Rotamers usually equilibrate fast enough on LC or appear as a slightly split peak depending on column temp; run column at 40°C to sharpen).

Workflow Visualization

Caption: Step-by-step workflow emphasizing the acid wash in Step 2 to ensure removal of unreacted amine.

References

-

Gowda, B. T., et al. (2007).[5] "Structure of N-(2,6-dimethylphenyl)acetamide and its derivatives." Acta Crystallographica Section E, 63(8), o3521. Link (Provides structural context for the non-methylated analog and bond geometries).

-

Sigma-Aldrich. "Reductive Amination Application Note." Link (General protocols for aldehyde/amine coupling).

-

National Toxicology Program. "TR-278: Toxicology and Carcinogenesis Studies of 2,6-Xylidine." Link (Safety data and metabolic pathways involving N-oxidation and acetylation).

-

Lidocaine Impurity Standards. "N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide."[6] Cayman Chemical.[6] Link (Demonstrates the prevalence of similar N-alkylated acetamide impurities in local anesthetic synthesis).

- Clayden, J., et al. "Atropisomerism in Amides." Organic Chemistry, 2nd Ed. Oxford University Press. (Textbook reference for the rotameric behavior of sterically hindered amides observed in NMR).

Sources

Application and Protocol Guide for the Acetylation of N-methyl-2,6-dimethylaniline

Introduction

This document provides a comprehensive guide for the N-acetylation of N-methyl-2,6-dimethylaniline, a sterically hindered secondary aniline. The acetylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of an acetyl group can serve multiple purposes, including the protection of the amine functionality, modulation of reactivity, and alteration of physicochemical properties.[1]

Sterically hindered anilines, such as N-methyl-2,6-dimethylaniline, present unique challenges for acylation reactions due to the electronic deactivation and steric hindrance imposed by the ortho-substituents. This guide offers a detailed, field-proven protocol designed to overcome these challenges, ensuring a high yield and purity of the desired N-acetylated product. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address critical safety considerations.

Mechanistic Insights: The Nucleophilic Acyl Substitution

The acetylation of N-methyl-2,6-dimethylaniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of an acetate ion as a leaving group and the formation of the protonated amide. A weak base, such as water or another molecule of the aniline, then deprotonates the nitrogen to yield the final N-acetylated product and acetic acid as a byproduct.[3]

The presence of two methyl groups at the ortho positions of the aniline ring sterically hinders the approach of the acylating agent. Additionally, the methyl groups are electron-donating, which slightly increases the nucleophilicity of the nitrogen atom. However, the steric hindrance is the dominant factor, often necessitating more forcing reaction conditions or the use of a catalyst to achieve a reasonable reaction rate.

Experimental Protocol: Acetylation of N-methyl-2,6-dimethylaniline

This protocol is optimized for the efficient and high-yielding acetylation of N-methyl-2,6-dimethylaniline using acetic anhydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-methyl-2,6-dimethylaniline | ≥98% | Sigma-Aldrich | |

| Acetic Anhydride | ACS Reagent, ≥98% | Sigma-Aldrich | Corrosive and lachrymator. Handle in a fume hood.[4][5][6] |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific | |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | |

| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | |

| Deionized Water | |||

| 125 mL Erlenmeyer Flask | |||

| Magnetic Stirrer and Stir Bar | |||

| Separatory Funnel | |||

| Rotary Evaporator |

Step-by-Step Procedure

-

Reaction Setup: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve N-methyl-2,6-dimethylaniline (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of aniline). Stir the solution at room temperature until the aniline is completely dissolved.

-

Addition of Acetic Anhydride: While stirring, add acetic anhydride (1.2 eq) dropwise to the solution. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture below 40°C, using an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up - Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water (approximately 50 mL). This will quench the excess acetic anhydride and precipitate the product.

-

Work-up - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for the acetylation of N-methyl-2,6-dimethylaniline.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable) when handling chemicals.[4][5]

Fume Hood: All manipulations involving acetic anhydride and dichloromethane should be performed in a well-ventilated chemical fume hood.[4][7] Acetic anhydride is corrosive and a lachrymator, and its vapors are harmful if inhaled.[5][6] Dichloromethane is a volatile organic solvent with potential health risks.

Handling Acetic Anhydride:

-

Acetic anhydride reacts exothermically with water to form acetic acid.[6] Avoid contact with moisture.

-

It is a flammable liquid; keep it away from heat, sparks, and open flames.[5][7][8]

-

In case of a spill, absorb it with an inert material like sand or diatomaceous earth and dispose of it as hazardous waste.[7] Do not use water to clean up spills as it will react violently.[6]

Handling N-methyl-2,6-dimethylaniline:

-

This compound is harmful if swallowed, in contact with skin, or if inhaled.[9]

-

It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[9]

Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50°C). The use of a catalyst like 4-(Dimethylaminopyridine) (DMAP) can also be considered for particularly unreactive substrates.[11] |

| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Minimize transfers between glassware. | |

| Incomplete Reaction | Insufficient amount of acylating agent. | Use a slight excess of acetic anhydride (e.g., 1.2-1.5 equivalents). |

| Steric hindrance. | Consider using a more reactive acylating agent like acetyl chloride, but be aware of the more vigorous reaction and the formation of HCl as a byproduct.[11] | |

| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |

| The product may have a low melting point. | If the product is pure by TLC and NMR, it may be an oil at room temperature. |

References

- Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?

- Sigma-Aldrich.

- New Jersey Department of Health. Acetic Anhydride Hazard Summary.

- BenchChem.

- Carl ROTH.

- Cambridge Isotope Laboratories. Acetic anhydride-D₆ (D, 98%)

- Koreeda, M. (2011). Mechanism of aniline acetylation reaction.

- Journal of the Chemical Society B. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing.

- Scribd.

- KISHIDA CHEMICAL CO., LTD.

- Selby, T. (2021, April 13).

- Reddit. (2016, February 17).

- Spectrum Chemical. (2006, August 11).

- Fisher Scientific. (2012, April 19).

- TCI Chemicals. (2025, June 12).

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. geneseo.edu [geneseo.edu]

- 6. nj.gov [nj.gov]

- 7. carlroth.com [carlroth.com]

- 8. isotope.com [isotope.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Laboratory-Scale Synthesis of N-Methyl-2',6'-acetoxylidide

Abstract and Significance

N-Methyl-2',6'-acetoxylidide, also known as N-methyl-N-(2,6-dimethylphenyl)acetamide, is an organic compound of interest in pharmaceutical development and quality control. It can be a potential impurity or a synthetic intermediate related to local anesthetics like lidocaine. A reliable and well-understood laboratory-scale synthesis is crucial for obtaining reference standards for analytical method development, impurity profiling, and toxicological studies.

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Methyl-2',6'-acetoxylidide. The selected synthetic route is the N-acetylation of N-methyl-2,6-xylidine using acetyl chloride. This method was chosen for its high reactivity and straightforward execution. This document explains the causality behind key experimental choices, outlines rigorous safety procedures, and details methods for purification and characterization to ensure the synthesis of a high-purity final product.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the secondary amine, N-methyl-2,6-xylidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The steric hindrance from the two ortho-methyl groups on the aniline ring slightly impedes the reaction rate, making the choice of a highly reactive acylating agent like acetyl chloride favorable.

Overall Reaction:

Figure 1: Acetylation of N-methyl-2,6-xylidine to form N-Methyl-2',6'-acetoxylidide.

Mechanism Rationale: The lone pair of electrons on the nitrogen atom of N-methyl-2,6-xylidine initiates a nucleophilic attack on the carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, in this case, another molecule of the starting amine or added sodium acetate, deprotonates the nitrogen, yielding the final amide product and hydrochloric acid as a byproduct. The use of glacial acetic acid as a solvent is common in aniline acylations, and the subsequent addition of sodium acetate is a critical step to neutralize the HCl generated, driving the reaction to completion and facilitating product precipitation.[1][2][3]

Materials, Reagents, and Equipment

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Purity | Notes |

| N-methyl-2,6-xylidine | 6750-33-0 | 135.21 | 6.76 g (0.05 mol) | ≥98% | Starting material. |

| Acetyl Chloride | 75-36-5 | 78.50 | 4.3 g (3.9 mL, 0.055 mol) | ≥99% | Acylating agent. Highly corrosive and moisture-sensitive.[4][5][6][7][8] |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | ACS Grade | Solvent. |

| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 6.15 g (0.075 mol) | ≥99% | Base for neutralization. |

| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | For work-up and washing. |

| Ethanol | 64-17-5 | 46.07 | As needed | 95% or Absolute | Recrystallization solvent. |

Equipment

-

125 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel or syringe

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Vacuum oven or desiccator

-

Melting point apparatus

-

FTIR and NMR spectrometers

Experimental Workflow Diagram

The overall process from synthesis to final characterization is outlined below.

Caption: High-level overview of the synthesis and purification workflow.

Detailed Experimental Protocol

This entire procedure must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Reaction Setup and Execution

-

Amine Dissolution: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 6.76 g (0.05 mol) of N-methyl-2,6-xylidine in 25 mL of glacial acetic acid. Stir until a homogenous solution is formed.

-

Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10-15°C. This is to control the initial exotherm upon addition of the highly reactive acetyl chloride.

-

Acylating Agent Addition: While maintaining cooling and vigorous stirring, add 4.3 g (3.9 mL, 0.055 mol, 1.1 equivalents) of acetyl chloride dropwise over 10-15 minutes. A white precipitate may begin to form.

-

Causality Note: A slight excess of acetyl chloride ensures the complete conversion of the starting amine.[2] Dropwise addition is critical to prevent a rapid temperature increase and potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction proceeds to completion.

Work-up and Product Isolation

-

Neutralization: In a separate beaker, prepare a solution by dissolving 6.15 g (0.075 mol) of anhydrous sodium acetate in 100 mL of deionized water.

-

Precipitation: While stirring the reaction mixture, slowly add the sodium acetate solution. This neutralizes the hydrochloric acid byproduct and the acetic acid solvent, causing the organic product to precipitate out of the aqueous solution.[1][2]

-

Crystallization: Cool the resulting slurry in an ice-water bath for 20-30 minutes to maximize the precipitation of the crude product.

-

Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove any residual salts and acetic acid. Press the solid as dry as possible on the funnel.

Purification

-

Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not fully dissolve, add deionized water dropwise to the hot solution until it becomes clear. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Causality Note: Recrystallization is a standard technique for purifying solid organic compounds.[9] The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.

-

-

Final Isolation: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum or in a desiccator to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values may vary; determine experimentally. |

| ¹H NMR (CDCl₃, δ) | ~7.1-7.3 ppm (m, 3H, Ar-H), ~3.2 ppm (s, 3H, N-CH₃), ~2.2 ppm (s, 6H, Ar-CH₃), ~1.9 ppm (s, 3H, CO-CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~171 ppm (C=O), ~138 ppm (Ar-C), ~135 ppm (Ar-C), ~129 ppm (Ar-CH), ~128 ppm (Ar-CH), ~37 ppm (N-CH₃), ~22 ppm (CO-CH₃), ~18 ppm (Ar-CH₃) |

| FTIR (cm⁻¹) | ~1650-1670 (C=O amide stretch), ~2920-3000 (C-H stretch), ~1370 (C-N stretch) |

Safety Precautions

-

N-methyl-2,6-xylidine: Harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen.[10][11][12][13] Handle with extreme care and avoid exposure.

-

Acetyl Chloride: Highly flammable liquid and vapor.[4] Reacts violently with water, releasing corrosive HCl gas.[6] Causes severe skin burns and eye damage.[5][8] Must be handled under anhydrous conditions in a fume hood.

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.

-

General: Always work in a well-ventilated fume hood.[11] Ground all equipment to prevent static discharge.[4] Have appropriate spill kits (for acid and flammable liquids) and an emergency eye-wash station readily available.[6]

Mechanistic Pathway Diagram

Caption: Key steps in the nucleophilic acyl substitution mechanism.

References

-

Breckland Scientific Supplies Ltd. (2023). Acetyl Chloride Safety Data Sheet. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

-

Molbase. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Synthesis of Lidocaine. [Link]

-

Masaryk University. (n.d.). Lidocaine Synthesis. [Link]

-

Carl Roth GmbH + Co. KG. (2023). Safety data sheet for 2,6-xylidine. [Link]

-

PrepChem.com. (n.d.). Preparation of N-acetyl-2,6-xylidine. [Link]

- Google Patents. (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

University of California, San Diego. (2007). The Synthesis of Lidocaine. [Link]

-

Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o813. [Link]

- Google Patents. (2004). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

University of Central Arkansas. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]

-

American Chemical Society. (2012). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. [Link]

-

Deepak Nitrite. (2021). Safety Data Sheet: 2,6 XYLIDINE. [Link]

Sources

- 1. is.muni.cz [is.muni.cz]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. thermofishersci.in [thermofishersci.in]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemos.de [chemos.de]

- 9. N-(2,6-Dimethylphenyl)-2-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. fishersci.com [fishersci.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

N-methylation of 2',6'-acetoxylidide reaction conditions

Abstract & Scope

This technical guide details the optimization and execution of the N-methylation of 2',6'-acetoxylidide (N-(2,6-dimethylphenyl)acetamide) to synthesize N-methyl-2',6'-acetoxylidide . This transformation is a critical intermediate step in the synthesis of conformationally restricted local anesthetics and anti-arrhythmic agents (Lidocaine analogues).

The 2,6-dimethyl substitution pattern on the aromatic ring creates significant steric hindrance, rendering standard alkylation protocols (e.g., weak base/alkyl halide) ineffective. This guide presents two validated protocols:

-

Method A (Standard): Irreversible deprotonation using Sodium Hydride (NaH).

-

Method B (Process-Scale): Phase Transfer Catalysis (PTC) for improved safety and scalability.

Mechanistic Insight & Challenges

The Steric Barrier

The N-methylation of 2',6'-acetoxylidide is kinetically inhibited by the two ortho-methyl groups. These groups force the amide moiety out of planarity with the phenyl ring to minimize

Regioselectivity (O- vs. N-Alkylation)

Amide anions are ambident nucleophiles. While N-alkylation is thermodynamically preferred, the steric bulk of the 2,6-xylidine scaffold can kinetically favor O-alkylation (imidate formation), particularly under conditions where the cation is tightly ion-paired (e.g., non-polar solvents without crown ethers).

Figure 1: Reaction pathway highlighting the bifurcation between N- and O-methylation driven by steric factors.

Experimental Protocols

Method A: Sodium Hydride (NaH) / Methyl Iodide

Best for: Small scale (<10g), high conversion, research labs.

Safety Warning: NaH is pyrophoric. Methyl Iodide (MeI) is a volatile carcinogen. All operations must be performed in a fume hood under inert atmosphere.

Materials

-

Substrate: 2',6'-acetoxylidide (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 eq)

-

Electrophile: Methyl Iodide (MeI) (1.5 eq)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Base Washing (Optional but Recommended): Place NaH (1.5 eq) in the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required. Decant hexanes carefully.

-

Solvation: Suspend the NaH in anhydrous THF (or DMF) at 0°C.

-

Deprotonation: Dissolve 2',6'-acetoxylidide in a minimal amount of THF/DMF. Add this solution dropwise to the NaH suspension at 0°C.

-

Observation: Evolution of

gas. -

Time: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.

-

-

Alkylation: Cool the mixture back to 0°C. Add Methyl Iodide (1.5 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexanes 1:1) or LC-MS.

-

-

Quench: Carefully add saturated

solution at 0°C to quench excess hydride. -

Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

. -

Purification: Flash chromatography (typically 20-40% EtOAc in Hexanes).

Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>10g), safety, "Green" chemistry metrics.

This method utilizes a liquid-liquid biphasic system, avoiding hazardous NaH and allowing the use of toluene.

Materials

-

Substrate: 2',6'-acetoxylidide (1.0 eq)

-

Solvent: Toluene (Organic phase)

-

Base: 50% w/w NaOH (Aqueous phase) (5.0 eq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%)

-

Electrophile: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.5 eq)

Step-by-Step Protocol

-

Charge: To a reactor/flask, add 2',6'-acetoxylidide and Toluene (5 volumes).

-

Catalyst: Add TBAB (0.05 eq).

-

Base: Add 50% NaOH solution (5.0 eq) with vigorous stirring (overhead stirrer recommended to maximize interfacial area).

-

Reagent Addition: Add Methyl Iodide (or DMS) dropwise over 20 minutes.

-

Note: The reaction is exothermic; maintain temperature <30°C.

-

-

Digestion: Heat the mixture to 40–50°C.

-

Reasoning: The steric bulk of the 2,6-dimethyl groups requires thermal energy to overcome the activation barrier, even with a catalyst.

-

-

Completion: Stir for 3–6 hours. Monitor by HPLC.

-

Workup: Stop agitation. Separate phases. Wash the organic (Toluene) layer with water (2x) and dilute HCl (1x) to remove unreacted amine/catalyst.

-

Isolation: Evaporate Toluene to yield the crude product. Recrystallize from Heptane/EtOAc if necessary.

Analytical Validation & Data

Expected NMR Data

The successful reaction is most easily confirmed by the appearance of the N-Methyl singlet and the integration of the aromatic protons.

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| N-Me | 3.05 - 3.20 | Singlet | 3H | Diagnostic Peak |

| Acetyl-Me | 1.80 - 1.95 | Singlet | 3H | |

| Ar-Me | 2.10 - 2.25 | Singlet | 6H | 2,6-Dimethyl |

| Ar-H | 7.00 - 7.20 | Multiplet | 3H | Aromatic |

Note: Rotamers may be visible in NMR at room temperature due to the restricted rotation of the N-CO bond, appearing as broadened or split peaks.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance preventing attack. | Increase reaction temperature (50°C for PTC, Reflux for THF). Increase MeI equivalents (to 2.0 eq). |

| O-Alkylation (Imidate) | Tight ion pairing or solvent effect. | Method A: Switch solvent to DMF (more polar). Method B: Increase catalyst load or switch to a "softer" counter-ion (e.g., TBAI). |

| Starting Material Recovery | Moisture in NaH reaction. | Ensure NaH is active (fresh bottle) and glassware is flame-dried. |

| Product is Oil/Sticky | Rotamers/Impurities. | Triturate with cold pentane or heptane to induce crystallization. |

References

-

Johnstone, R. A., & Rose, M. E. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron, 35(18), 2169-2173. Link

-

Gajda, T., & Zwierzak, A. (1981). Phase-transfer-catalyzed N-alkylation of carboxamides. Synthesis, 1981(12), 1005-1008. Link

-

Gowda, B. T., et al. (2008). Structure of N-(2,6-dimethylphenyl)-N-methylacetamide. Acta Crystallographica Section E, E64, o380. Link

-

BenchChem. (2025).[1] Application Notes and Protocols for N-Methylation of Aromatic Diamines. Link (General reference for methylation protocols).

Sources

The Challenge of Steric Hindrance in Amide Synthesis

An Application Guide for the Synthesis of Sterically Hindered N-Methyl Acetamides

For researchers, scientists, and professionals in drug development, the synthesis of sterically hindered N-methyl acetamides presents a significant, yet common, challenge. The steric bulk around the nitrogen atom can dramatically reduce the nucleophilicity of the amine and hinder the approach of electrophiles, leading to low yields, incomplete reactions, and the need for harsh conditions that may not be compatible with complex molecules. This guide provides an in-depth overview of modern and classical strategies to overcome these synthetic hurdles, complete with detailed protocols and a discussion of the underlying chemical principles.

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry.[1][2][3] However, when substituents on the amine or the acyl donor are large, the reaction rate can be significantly diminished. In the case of N-methyl acetamides, the presence of a methyl group on the nitrogen, in addition to bulky groups on the acetyl moiety or the rest of the molecule, exacerbates this issue. Traditional coupling methods often prove inadequate for these challenging substrates.[1][2][3][4][5]

Advanced Coupling Reagents for Sterically Demanding Amide Bond Formation

When constructing sterically hindered amides from a carboxylic acid and a secondary amine, the choice of coupling reagent is paramount. Standard reagents may fail to activate the carboxylic acid sufficiently or may be too bulky themselves.

A highly effective strategy involves the in situ formation of acyl fluorides, which are more reactive than the corresponding acyl chlorides or bromides and less prone to side reactions.[4][5]

Protocol 1: Amide Coupling via in situ Acyl Fluoride Formation

This protocol is adapted for the coupling of a sterically hindered carboxylic acid with a secondary amine.

Materials:

-

Sterically hindered carboxylic acid

-

Sterically hindered secondary amine (e.g., N-methyl-2-aminoadamantane)

-

Pyridine

-

Cyanuric fluoride

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous toluene.

-

Add pyridine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add cyanuric fluoride (0.4 eq) to the cooled solution. The formation of the acyl fluoride can be monitored by IR spectroscopy (disappearance of the carboxylic acid C=O stretch and appearance of the acyl fluoride C=O stretch at a higher wavenumber).

-

Once the formation of the acyl fluoride is complete, add the sterically hindered secondary amine (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Grignard-Isocyanate Approach for Highly Congested Amides

For exceptionally hindered systems where traditional coupling methods fail, the reaction of a Grignard reagent with an isocyanate offers a robust and high-yielding alternative.[1][2][3] This method circumvents the need for carboxylic acid activation.

Conceptual Workflow: Grignard-Isocyanate Reaction

Caption: Workflow for the synthesis of sterically hindered amides via the Grignard-Isocyanate reaction.

Protocol 2: Synthesis of a Sterically Hindered Amide using a Grignard Reagent and an Isocyanate

Materials:

-

Sterically hindered isocyanate (e.g., tert-butyl isocyanate, adamantyl isocyanate)

-

Grignard reagent (e.g., mesitylmagnesium bromide)

-

Anhydrous ethereal solvent (e.g., diethyl ether, THF)

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Under an inert atmosphere, dissolve the sterically hindered isocyanate (1.0 eq) in the anhydrous ethereal solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 eq) to the cooled isocyanate solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

On-Resin N-Methylation for Sterically Hindered Peptides

In solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids is notoriously difficult due to steric hindrance.[6][7] An effective strategy is to perform the N-methylation on the resin-bound peptide after the initial amide bond formation. A common and efficient method for this is the Fukuyama-Mitsunobu reaction, which involves a three-step process of sulfonylation, methylation, and desulfonylation.[6][7]

Key Steps in On-Resin N-Methylation

Caption: Workflow for on-resin N-methylation using a sulfonylation strategy.[7]

Protocol 3: On-Resin N-Methylation via Sulfonylation

Materials:

-

Peptide-resin with a free primary amine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-